

Synthesis of 2-Methoxybenzonitrile from o-Aminoanisole: An Application Note and Protocol

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Compound of Interest

Compound Name: 2-Methoxybenzonitrile

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This document provides a comprehensive protocol for the synthesis of **2-Methoxybenzonitrile**, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from o-aminoanisole (also known as o-anisidine or 2-methoxyaniline). The described method is based on the well-established Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by a copper-catalyzed nucleophilic substitution.

Introduction

2-Methoxybenzonitrile serves as a crucial building block in the synthesis of a wide range of more complex molecules. The Sandmeyer reaction offers a reliable and scalable method for the introduction of a nitrile group onto an aromatic ring, a transformation that can be challenging to achieve through other synthetic routes. This protocol details the two primary stages of the synthesis: the formation of the 2-methoxybenzenediazonium salt and its subsequent conversion to **2-Methoxybenzonitrile** using copper(I) cyanide.

Reaction Scheme

The overall two-step synthesis is depicted below:

Step 1: Diazotization of o-Aminoanisole

o-Aminoanisole is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the corresponding diazonium salt.

Step 2: Sandmeyer Cyanation

The diazonium salt is then reacted with copper(I) cyanide, which facilitates the substitution of the diazonium group with a cyanide group, yielding **2-Methoxybenzonitrile**.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, reagents, and the final product.

Table 1: Physicochemical Properties of Key Compounds

Compound	IUPAC Name	CAS Number	Molecular Formula	Molar Mass (g/mol)	Appearance	Melting Point (°C)	Boiling Point (°C)	Density (g/cm ³)	Refractive Index
o-Aminoanisole	2-Methoxyaniline	90-04-0	C ₇ H ₉ NO	123.15	Yellowish to reddish liquid	6.2	224	1.092	~1.57
2-Methoxybenzonitrile	2-Methoxybenzonitrile	6609-56-9	C ₈ H ₇ NO	133.15	Clear colorless to pale yellow liquid	24.5	135 (12 mmHg)	1.093	1.5465

Table 2: Reagent Quantities and Expected Yield

Reagent	Molar Mass (g/mol)	Moles	Quantity
o-Aminoanisole	123.15	1.0	123.15 g
Sodium Nitrite	69.00	1.05	72.45 g
Concentrated HCl	36.46	2.5	~215 mL
Copper(I) Cyanide	89.56	1.1	98.52 g
Product			
2-Methoxybenzonitrile	133.15	Expected Yield: 65-70%	

Experimental Protocol

This protocol is adapted from established procedures for the Sandmeyer reaction of similar aromatic amines.

Materials and Equipment:

- o-Aminoanisole
- Sodium nitrite (NaNO_2)
- Concentrated hydrochloric acid (HCl)
- Copper(I) cyanide (CuCN)
- Sodium cyanide (NaCN)
- Sodium carbonate (Na_2CO_3)
- Benzene (or an alternative extraction solvent like toluene)
- Anhydrous calcium chloride (CaCl_2)
- Large reaction vessel (e.g., 5 L three-necked flask)

- Mechanical stirrer
- Thermometer
- Dropping funnel
- Ice bath
- Steam distillation apparatus
- Separatory funnel
- Distillation apparatus for vacuum distillation

Safety Precautions:

- This reaction involves highly toxic materials, including cyanides. It must be performed in a well-ventilated fume hood by trained personnel.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Handle concentrated hydrochloric acid with care as it is corrosive.
- Diazonium salts can be explosive when dry. Do not isolate the diazonium salt intermediate.
- Use extreme caution when handling copper(I) cyanide and sodium cyanide. Have a cyanide antidote kit readily available and be familiar with its use.
- Benzene is a known carcinogen. Toluene can be used as a less hazardous alternative for extraction.

Procedure:

Part A: Preparation of the Copper(I) Cyanide Solution

- In a large beaker or flask, prepare a solution of sodium cyanide (110 g, 2.24 mol) in 500 mL of water.

- In a separate vessel, prepare a solution of copper(I) cyanide (98.5 g, 1.1 mol) in the sodium cyanide solution. This will form a solution of sodium cuprocyanide. Cool this solution in an ice bath to 0-5 °C.

Part B: Diazotization of o-Aminoanisole

- In a 5 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated hydrochloric acid (215 mL) and 1 L of crushed ice.
- Slowly add o-aminoanisole (123.15 g, 1.0 mol) to the stirred acid-ice mixture. The temperature should be maintained at 0-5 °C.
- Prepare a solution of sodium nitrite (72.45 g, 1.05 mol) in 200 mL of water.
- Slowly add the sodium nitrite solution dropwise to the o-aminoanisole hydrochloride suspension from the dropping funnel. Maintain the temperature between 0 °C and 5 °C throughout the addition by adding more ice as needed. The addition should take approximately 30 minutes.
- After the addition is complete, stir the mixture for an additional 15 minutes. A slight excess of nitrous acid should be present (test with starch-iodide paper).

Part C: Sandmeyer Cyanation

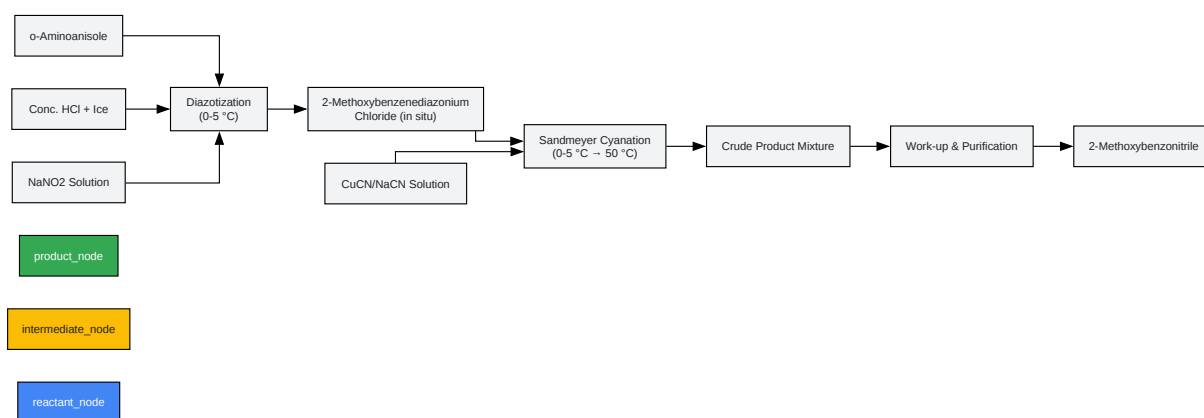
- To the cold copper(I) cyanide solution from Part A, add 500 mL of benzene (or toluene).
- Slowly and carefully, add the cold diazonium salt solution from Part B to the stirred copper(I) cyanide solution. Maintain vigorous stirring and keep the temperature at 0-5 °C with an ice bath. Nitrogen gas will evolve.
- After the addition is complete, continue stirring for 2 hours at 0-5 °C.
- Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, gently warm the mixture to 50 °C and hold for 30 minutes to ensure complete reaction.
- Allow the mixture to cool to room temperature.

Part D: Work-up and Purification

- Set up a steam distillation apparatus. Add the reaction mixture to the distillation flask and steam distill until no more oily product comes over with the distillate.
- Collect the distillate in a large separatory funnel. Separate the organic layer (benzene/toluene containing the product).
- Extract the aqueous layer twice with 100 mL portions of benzene (or toluene).
- Combine all the organic extracts and dry over anhydrous calcium chloride.
- Filter to remove the drying agent.
- Remove the solvent (benzene or toluene) by distillation at atmospheric pressure.
- Purify the crude **2-Methoxybenzonitrile** by vacuum distillation. Collect the fraction boiling at 135 °C under 12 mmHg vacuum.^[1] A yield of 64.5-67.3% can be expected.^[1]

Visualizations

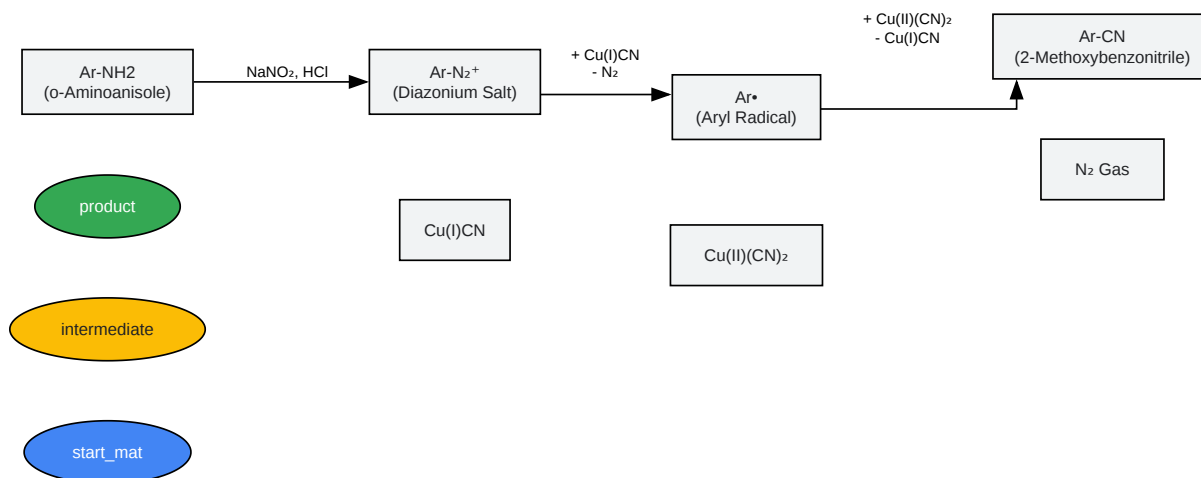
Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **2-Methoxybenzonitrile**.

Reaction Mechanism Overview



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Caption: Simplified mechanism of the Sandmeyer cyanation.

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References

- 1. 2-Methoxybenzonitrile CAS#: 6609-56-9 [m.chemicalbook.com]
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